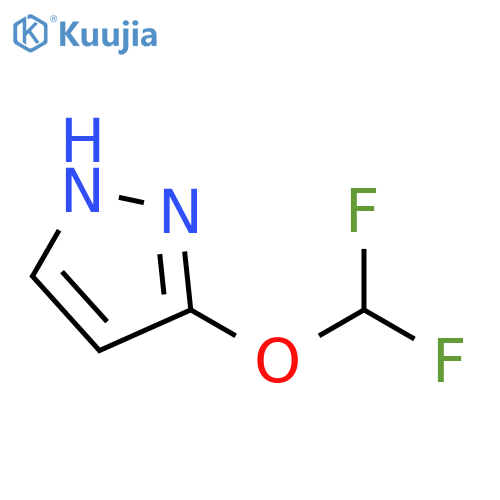

Cas no 1799541-57-3 (3-(difluoromethoxy)-1H-pyrazole)

3-(difluoromethoxy)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-(difluoromethoxy)-1H-pyrazole

- 1H-Pyrazole, 3-(difluoromethoxy)-

-

- インチ: 1S/C4H4F2N2O/c5-4(6)9-3-1-2-7-8-3/h1-2,4H,(H,7,8)

- InChIKey: BPFRMDQYDJVNTL-UHFFFAOYSA-N

- ほほえんだ: N1C=CC(OC(F)F)=N1

じっけんとくせい

- 密度みつど: 1.392±0.06 g/cm3(Predicted)

- ふってん: 222.2±30.0 °C(Predicted)

- 酸性度係数(pKa): 11.52±0.10(Predicted)

3-(difluoromethoxy)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-250MG |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 250MG |

¥ 4,098.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-100MG |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 100MG |

¥ 2,560.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-500.0mg |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 500.0mg |

¥6831.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-250.0mg |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 250.0mg |

¥4098.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-1G |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 1g |

¥ 10,243.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-500MG |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 500MG |

¥ 6,831.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-250mg |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 250mg |

¥4098.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-500mg |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 500mg |

¥6831.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-1.0g |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 1.0g |

¥10242.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62504-5G |

3-(difluoromethoxy)-1H-pyrazole |

1799541-57-3 | 95% | 5g |

¥ 30,729.00 | 2023-04-14 |

3-(difluoromethoxy)-1H-pyrazole 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

3-(difluoromethoxy)-1H-pyrazoleに関する追加情報

1799541-57-3および3-(difluoromethoxy)-1H-pyrazoleに関する最新研究動向

近年、化合物1799541-57-3およびその誘導体である3-(difluoromethoxy)-1H-pyrazoleは、医��品開発分野において注目を集めています。特に、これらの化合物は創薬化学における重要な中間体としての役割が期待されており、抗炎症作用や抗がん活性などの生物学的特性に関する研究が活発に行われています。

2023年に発表された最新の研究によると、3-(difluoromethoxy)-1H-pyrazole骨格を持つ化合物群は、選択的COX-2阻害剤としての可能性が示唆されています。この研究では、1799541-57-3を出発物質とした一連のアナログが合成され、in vitro評価が行われました。その結果、特定の置換パターンを持つ化合物が優れた抗炎症活性を示すことが明らかになりました。

また、別の研究グループは、1799541-57-3誘導体の抗腫瘍活性について報告しています。分子ドッキングシミュレーションと細胞実験を組み合わせたアプローチにより、この化合物が特定のキナー��経路を阻害することで、がん細胞の増殖抑制効果を発揮するメカニズムが解明されつつあります。

合成化学の観点からは、3-(difluoromethoxy)-1H-pyrazoleの新規合成法に関する研究も進展しています。最近開発されたカスケード反応を利用した方法では、従来法に比べて収率が向上し、環境負荷の低減も達成されています。この技術的ブレークスルーは、関連化合物のライブラリー構築を加速させる可能性を秘めています。

安全性評価に関する予備的研究では、1799541-57-3系化合物は適度な代謝安定性と良好な薬物動態特性を示すことが報告されています。ただし、種差や投与経路による差異も認められており、今後の詳細な毒性学研究が待たれるところです。

全体として、1799541-57-3および3-(difluoromethoxy)-1H-pyrazoleを中心とした研究は、創薬化学において有望な進展を見せています。今後の臨床開発に向けて、より選択性の高い化合物の設計と作用機序の解明が重要な課題となると考えられます。

1799541-57-3 (3-(difluoromethoxy)-1H-pyrazole) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)